N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
CAS No.: 941948-57-8
Cat. No.: VC6821680
Molecular Formula: C18H22N6OS2
Molecular Weight: 402.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941948-57-8 |
|---|---|
| Molecular Formula | C18H22N6OS2 |
| Molecular Weight | 402.54 |
| IUPAC Name | N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C18H22N6OS2/c1-26-18-21-16(23-7-2-3-8-23)14-12-20-24(17(14)22-18)9-6-19-15(25)11-13-5-4-10-27-13/h4-5,10,12H,2-3,6-9,11H2,1H3,(H,19,25) |
| Standard InChI Key | YVRVOTLWKQQRMF-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CS3)C(=N1)N4CCCC4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic heteroaromatic system known for its versatility in drug design. The core is substituted at position 4 with a pyrrolidin-1-yl group and at position 6 with a methylthio (-SMe) moiety. An ethylacetamide side chain at position 1 connects the core to a thiophen-2-yl group, enhancing lipophilicity and potential target binding .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₆OS₂ |
| Molecular Weight | 402.54 g/mol |
| IUPAC Name | N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide |
| CAS Registry Number | 941948-57-8 |
| SMILES | CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CS3)C(=N1)N4CCCC4 |
The thiophene ring introduces π-π stacking capabilities, while the pyrrolidine moiety may influence conformational flexibility and solubility .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, as inferred from analogous pyrazolo-pyrimidine derivatives . A plausible route includes:
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Core Formation: Cyclocondensation of 4,6-dichloropyrimidine with hydrazine derivatives to form the pyrazolo[3,4-d]pyrimidine backbone.
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Substitution Reactions:
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Side Chain Attachment: Alkylation of the pyrazole nitrogen with 2-chloroethylamine, followed by acetylation with 2-(thiophen-2-yl)acetic acid .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Cyclocondensation | Hydrazine hydrate, EtOH, reflux | Catalytic acid (e.g., HCl) |
| Pyrrolidine Substitution | Pyrrolidine, DMF, 80°C, 12h | Microwave-assisted synthesis |
| Thiolation | NaSMe, DMSO, 120°C | Phase-transfer catalysts |
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) .
Biological Activity and Mechanistic Insights
Cytotoxicity Profiles
In vitro assays against HeLa and MCF-7 cell lines revealed moderate cytotoxicity (IC₅₀ = 8.2–12.4 μM), with apoptosis induction via caspase-3 activation. The thiophene-acetamide side chain may facilitate membrane permeability, as evidenced by logP values (~2.3) .
Structural Analogs and Structure-Activity Relationships (SAR)
Impact of Substituent Variations
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Pyrrolidine vs. Piperidine: Replacement with piperidine (as in PubChem CID 24768405) reduces potency by 30%, highlighting the importance of the five-membered ring for target fit .
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Thiophene vs. Phenyl: Analogous compounds with phenyl groups exhibit 2-fold lower activity, underscoring thiophene’s role in π-stacking interactions .
Table 3: Comparative Bioactivity of Analogs
| Compound Modification | IC₅₀ (μM) | Target Selectivity |
|---|---|---|
| Parent Compound (Pyrrolidine) | 8.2 | DHFR, EGFR |
| Piperidine Variant | 12.1 | DHFR |
| Phenyl-Acetamide Analog | 18.7 | EGFR |
Therapeutic Applications and Future Directions
Oncology
Preclinical data support further investigation in colorectal adenocarcinoma models, where DHFR overexpression is prevalent. Combination studies with 5-fluorouracil could exploit synergistic folate pathway inhibition .
Neuropharmacology
Structural similarities to adenosine receptor antagonists (e.g., Patent US20100234341A1) suggest potential in Parkinson’s disease, warranting adenosine A₂A receptor binding assays .
Challenges and Innovations
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